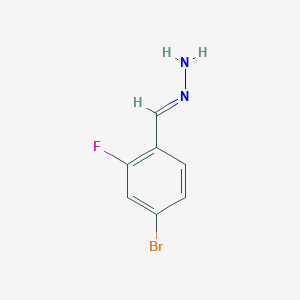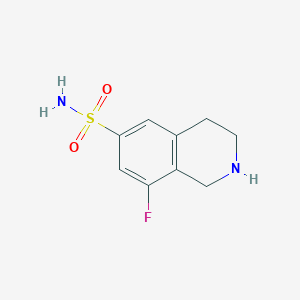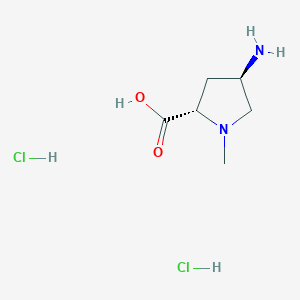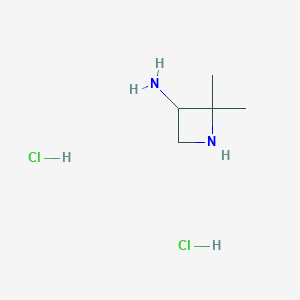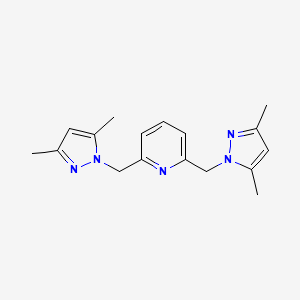
2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound with the molecular formula C17H21N5 It is known for its unique structure, which includes a pyridine ring substituted with two pyrazolylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine typically involves the reaction of 2,6-dichloromethylpyridine with 3,5-dimethylpyrazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the pyrazolyl rings .
科学研究应用
2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes can exhibit interesting catalytic properties.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloenzymes and their functions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyrazolyl and pyridine rings act as donor sites, forming stable complexes with various metals. These metal complexes can then participate in catalytic cycles or biological processes, depending on the specific application .
相似化合物的比较
Similar Compounds
- 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine
- 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
- 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiophene
Uniqueness
What sets this compound apart from similar compounds is its pyridine core, which provides unique electronic properties and coordination chemistry. This makes it particularly effective in forming stable metal complexes and participating in catalytic reactions .
属性
分子式 |
C17H21N5 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC 名称 |
2,6-bis[(3,5-dimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C17H21N5/c1-12-8-14(3)21(19-12)10-16-6-5-7-17(18-16)11-22-15(4)9-13(2)20-22/h5-9H,10-11H2,1-4H3 |
InChI 键 |
PZROUOOSVHHWDV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC2=NC(=CC=C2)CN3C(=CC(=N3)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


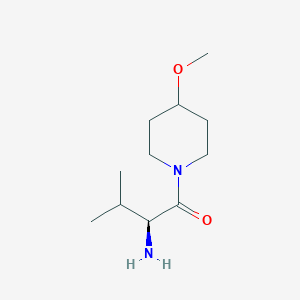
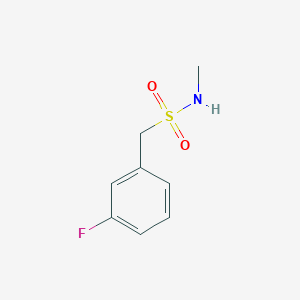
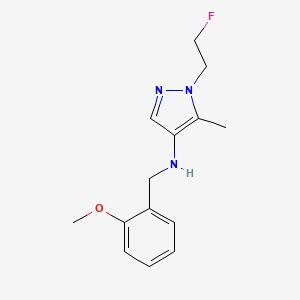

![{3-carboxy-2-[(4Z)-oct-4-enoyloxy]propyl}trimethylazanium](/img/structure/B11752050.png)
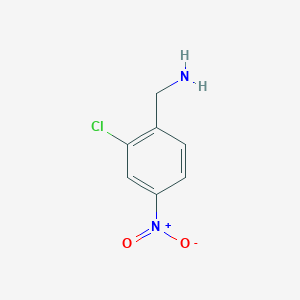
![1-(Benzo[d][1,3]dioxol-5-yl)propane-1,3-diol](/img/structure/B11752052.png)
![(1S,6S,7R)-7-hydroxy-7a-(hydroxymethyl)-6-methyl-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B11752053.png)
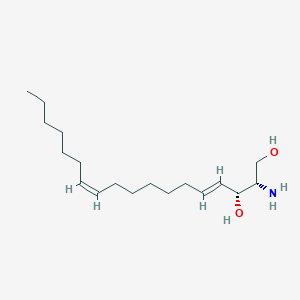
![tert-butyl (1R,3R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11752061.png)
